4-(4-methoxyphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Description
4-(4-methoxyphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , and enzymes such as enoyl ACP reductase and DHFR . These targets play crucial roles in bacterial growth and survival, making them potential targets for antibacterial agents .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the disruption of essential biological processes, such as bacterial cell division and enzyme activity , leading to the death of the bacteria.
Biochemical Pathways
Similar compounds have been found to affect the pathways involving the targeted proteins and enzymes . The inhibition of these pathways can lead to downstream effects such as the disruption of bacterial growth and survival .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable according to lipinski’s rule of five . These properties can impact the bioavailability of the compound, affecting its efficacy and safety profile.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, with some showing strong antibacterial and antitubercular properties . These effects are likely a result of the compound’s interaction with its targets and the subsequent disruption of essential biological processes .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-15-9-7-14(8-10-15)19-16(13-22)21(23-11-2-3-12-23)26-18-6-4-5-17(24)20(18)19/h2-3,7-12,19H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCVMUNSWURPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N4C=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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